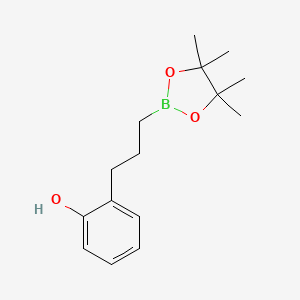

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol

Übersicht

Beschreibung

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol is a useful research compound. Its molecular formula is C15H23BO3 and its molecular weight is 262.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anwendung in der Bor-Neutroneneinfangtherapie

Die Bor-Neutroneneinfangtherapie ist eine Art der Strahlentherapie, die zur Behandlung von Krebs eingesetzt wird . Die Borverbindungen werden verwendet, weil sie einen hohen Wirkungsquerschnitt für thermische Neutronen aufweisen, was sie ideal für diese Art der Therapie macht .

Anwendung in Medikamenten-Abgabesystemen

Diese Verbindungen wurden zur Entwicklung von reaktiven Sauerstoffspezies (ROS)-reaktiven Medikamenten-Abgabesystemen verwendet . So wurde beispielsweise Hyaluronsäure (HA) mit Phenylborsäure-Pinacolester strukturell modifiziert, um ein Medikamenten-Abgabesystem zu bilden . Dieses System kann Medikamente in einer ROS-Umgebung schnell freisetzen, was für die Behandlung von Krankheiten wie Parodontitis vorteilhaft ist .

Anwendung in der Proteomik-Forschung

“3-(2-Hydroxyphenyl)propylboronsäure-Pinacolester” wird in der Proteomik-Forschung verwendet . Proteomik ist die groß angelegte Untersuchung von Proteinen, und diese Verbindungen können zur Untersuchung der Proteinstruktur und -funktion verwendet werden .

Anwendung in der Synthese von indolo-verschmolzenen heterozyklischen Inhibitoren

Diese Verbindungen wurden bei der Synthese von indolo-verschmolzenen heterozyklischen Inhibitoren des Polymerase-Enzyms von Hepatitis C verwendet . Dies könnte möglicherweise zu neuen Behandlungen für Hepatitis C führen .

Anwendung in Studien zu Pi-Wechselwirkungen und elektronischer Struktur

Diese Verbindungen wurden in Studien zu Pi-Wechselwirkungen, elektronischer Struktur und transienten UV-Absorption von Subphthalocyanin-Borat-verbrückten Ferrocen-Fullerene-Konjugaten verwendet . Diese Studien können wertvolle Einblicke in die Eigenschaften dieser Materialien liefern .

Anwendung in der Synthese von Subphthalocyanin- und kondensierten Nicotin-Derivaten

Diese Verbindungen wurden bei der Synthese von Subphthalocyanin- und kondensierten Nicotin-Derivaten verwendet . Diese Derivate könnten potenzielle Anwendungen in verschiedenen Bereichen haben, darunter die Materialwissenschaft und die pharmazeutische Chemie .

Anwendung in Suzuki-Miyaura-Kupplungsreaktionen

Phenylborsäure-Pinacolester, eine verwandte Verbindung, wurde als Substrat in Suzuki-Miyaura-Kupplungsreaktionen verwendet . Dies ist eine Art von palladiumkatalysierter Kreuzkupplungsreaktion, die zur Synthese von Biarylen verwendet wird, einer wichtigen Klasse von Verbindungen in der organischen Chemie .

Anwendung bei der Herstellung von Sulfinamid-Derivaten

Phenylborsäure-Pinacolester wurde zur Herstellung von Sulfinamid-Derivaten verwendet, indem es mit Diethylaminoschwefeltrifluorid (DAST) und Kaliumphenyltrifluoroborat umgesetzt wurde . Sulfinamide werden bei der Synthese verschiedener Pharmazeutika verwendet .

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

The compound’s mode of action is likely based on its ability to form boronate esters with diols, a characteristic feature of boronic acids and their derivatives . This property allows it to interact with biological targets that have diol-containing side chains, such as serine or threonine residues in proteins .

Biochemical Pathways

Given the broad reactivity of boronic acids, it is plausible that this compound could influence multiple pathways, particularly those involving proteins with diol-containing side chains .

Pharmacokinetics

Boronic acids and their derivatives are generally well absorbed and distributed in the body . Their metabolism often involves the conversion of the boronic acid or boronate ester to a more easily excreted form .

Result of Action

The ability of boronic acids and their derivatives to form reversible covalent bonds with diols can lead to the modulation of protein function, potentially resulting in various cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the formation and stability of boronate esters . Moreover, the presence of diols in the environment can compete with the biological target for binding to the compound .

Biochemische Analyse

Biochemical Properties

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol is known for its ability to participate in borylation reactions, which are essential in the formation of carbon-boron bonds. This compound interacts with enzymes and proteins that facilitate these reactions, such as palladium and copper catalysts. The nature of these interactions involves the formation of stable complexes that enhance the efficiency of the borylation process .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of specific enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, it can alter gene expression patterns, leading to changes in cellular function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent or non-covalent bonds with their active sites. This interaction can lead to changes in enzyme conformation and activity, ultimately affecting the biochemical pathways in which these enzymes are involved . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in metabolic activity and gene expression . These temporal effects are essential for understanding the long-term implications of using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can enhance specific biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to borylation and hydroboration reactions. It interacts with enzymes such as palladium and copper catalysts, which facilitate these reactions. The compound’s involvement in these pathways can affect the levels of various metabolites and the overall metabolic flux within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the use of this compound in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The localization of this compound is crucial for its activity and function, as it determines the specific biochemical pathways and processes it can influence.

Biologische Aktivität

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol is a compound that incorporates a dioxaborolane moiety, which is known for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 298.18 g/mol. The structure includes a phenolic group and a dioxaborolane ring, contributing to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 298.18 g/mol |

| CAS Number | 1033752-94-1 |

| Appearance | White to off-white powder |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with boron-based reagents under controlled conditions. The use of dioxaborolane allows for enhanced stability and bioavailability in biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing dioxaborolane structures. For instance, derivatives of phenolic compounds have demonstrated significant antiproliferative activity against various cancer cell lines.

- Mechanism of Action :

- Tubulin Inhibition : Compounds similar to this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Caspase Activation : Activation of caspase pathways has also been observed in studies involving dioxaborolane derivatives, indicating their role in inducing programmed cell death .

Other Biological Activities

Beyond anticancer effects, compounds with similar structures have been investigated for other biological activities:

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against a range of bacterial strains.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory effects through modulation of inflammatory pathways.

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various dioxaborolane derivatives on human cancer cell lines. The results indicated that certain modifications to the phenolic structure significantly enhanced activity against breast cancer cells (MDA-MB-231), with IC50 values observed in the low micromolar range .

Case Study 2: Mechanistic Insights

Another research focused on understanding the mechanism by which these compounds induce apoptosis in leukemia cells. Flow cytometry analysis revealed that treatment with dioxaborolane derivatives led to increased nuclear condensation and fragmentation indicative of apoptosis .

Eigenschaften

IUPAC Name |

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)11-7-9-12-8-5-6-10-13(12)17/h5-6,8,10,17H,7,9,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYHREMMWZUJJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674695 | |

| Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073355-25-5 | |

| Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.